2,2-Dimethyl-1,3-dioxane
CAS No.: 695-30-7
Cat. No.: VC18712274
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 695-30-7 |
|---|---|
| Molecular Formula | C6H12O2 |
| Molecular Weight | 116.16 g/mol |
| IUPAC Name | 2,2-dimethyl-1,3-dioxane |
| Standard InChI | InChI=1S/C6H12O2/c1-6(2)7-4-3-5-8-6/h3-5H2,1-2H3 |
| Standard InChI Key | RPLSBADGISFNSI-UHFFFAOYSA-N |
| Canonical SMILES | CC1(OCCCO1)C |
Introduction
Structural and Molecular Characteristics
2,2-Dimethyl-1,3-dioxane belongs to the class of cyclic acetals, featuring a 1,3-dioxane ring substituted with two methyl groups at the 2-position. The molecular structure is stabilized by the electron-donating effects of the oxygen atoms, which influence its reactivity and physical properties. Key molecular parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₂O₂ | |
| Molecular Weight | 116.16 g/mol | |
| Boiling Point | 397.65 ± 1.50 K | |
| Melting Point | 241.80 K | |
| logP (Octanol/Water) | 1.159 |
The compound’s structure has been confirmed via spectroscopic methods, including NMR and IR, which highlight the symmetric arrangement of the methyl groups and the rigidity of the dioxane ring .
Synthesis and Production
Conventional Synthesis Route
The most widely documented synthesis involves the acid-catalyzed cyclization of 1,3-propanediol with acetone. This reaction proceeds via the formation of a hemiacetal intermediate, followed by dehydration to yield the cyclic acetal . The thermodynamic parameters for this reaction are well-characterized:
The enthalpy change (ΔᵣH°) for this reaction is approximately -23 kJ/mol, as determined through equilibrium studies . Sulfuric acid or p-toluenesulfonic acid (PTSA) are commonly employed catalysts, with yields exceeding 80% under optimized conditions .
Alternative Methods
Orthophosphoric acid (H₃PO₄) has been explored as a less corrosive alternative to traditional catalysts, particularly in industrial-scale production . This method minimizes equipment degradation and simplifies the separation of byproducts, enhancing process viability .
Chemical and Thermodynamic Properties
Physical Properties
2,2-Dimethyl-1,3-dioxane is a colorless liquid at room temperature, sparingly soluble in water but miscible with common organic solvents such as ethanol and dichloromethane . Its low water solubility (log₁₀WS = -1.01) correlates with its hydrophobic nature .
Thermodynamic Data
Key thermodynamic parameters derived from Joback group contribution methods and experimental measurements include:
These values underscore the compound’s stability and exothermic formation pathway .
Reactivity Profile
The dioxane ring exhibits moderate stability under acidic and basic conditions. Ring-opening reactions occur in the presence of strong acids (e.g., HCl), yielding 1,3-propanediol and acetone derivatives . The compound also participates in nucleophilic substitutions at the methyl groups, though such reactions are less common due to steric hindrance .
Applications in Organic Synthesis
Solvent and Reaction Medium
2,2-Dimethyl-1,3-dioxane serves as a polar aprotic solvent in reactions requiring mild Lewis acid catalysis, such as glycosylations and esterifications . Its low volatility and high boiling point make it suitable for high-temperature processes .
Intermediate in Heterocycle Synthesis
The compound acts as a precursor in the synthesis of fused heterocyclic systems. For example, it undergoes cycloaddition reactions with dienophiles to form tetracyclic structures, which are valuable in pharmaceutical research .
Protecting Group Strategies
In carbohydrate chemistry, the dioxane ring functions as a protecting group for diols, offering selective deprotection under acidic conditions . This application is critical in the synthesis of complex natural products .
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